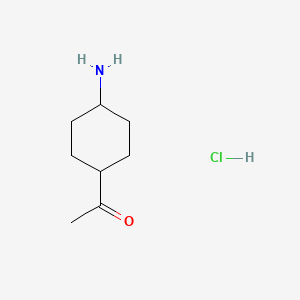
1-(cis-4-Aminocyclohexyl)ethanone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(cis-4-Aminocyclohexyl)ethanone hydrochloride (ACH) is a cyclic organic compound used in various scientific and medical research applications. It is a versatile compound, with a wide range of applications in organic synthesis and biochemistry. ACH is a common building block for organic synthesis and is used in the synthesis of a variety of organic compounds. It is also used as a precursor in the synthesis of pharmaceuticals and as a reagent in biochemistry.
Aplicaciones Científicas De Investigación
1-(cis-4-Aminocyclohexyl)ethanone hydrochloride is used in a variety of scientific research applications. It is used as a building block in the synthesis of a variety of organic compounds. It is also used as a precursor in the synthesis of pharmaceuticals. 1-(cis-4-Aminocyclohexyl)ethanone hydrochloride is also used as a reagent in biochemistry, and has been used in the synthesis of various peptides, proteins, and nucleic acids.
Mecanismo De Acción
The mechanism of action of 1-(cis-4-Aminocyclohexyl)ethanone hydrochloride is not fully understood. It is believed that 1-(cis-4-Aminocyclohexyl)ethanone hydrochloride acts as a catalyst in the reaction of ethanone with 4-aminocyclohexanol, and that it also acts as a nucleophile, attacking the carbonyl group of the ethanone. The reaction is then followed by hydrolysis and dehydration, producing 1-(cis-4-Aminocyclohexyl)ethanone hydrochloride in high yield.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(cis-4-Aminocyclohexyl)ethanone hydrochloride are not fully understood. It is believed that 1-(cis-4-Aminocyclohexyl)ethanone hydrochloride may have some effects on the metabolism of certain compounds, but the exact nature of these effects is not known. Additionally, 1-(cis-4-Aminocyclohexyl)ethanone hydrochloride may have some effects on the absorption and metabolism of certain drugs, but again, the exact nature of these effects is not known.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(cis-4-Aminocyclohexyl)ethanone hydrochloride in laboratory experiments include its high reactivity, its high yield, and its low cost. Additionally, it is relatively easy to synthesize and is a versatile compound, with a wide range of applications in organic synthesis and biochemistry. The limitations of using 1-(cis-4-Aminocyclohexyl)ethanone hydrochloride in laboratory experiments include its potential toxicity, as well as its potential to interfere with the metabolism of certain drugs.
Direcciones Futuras
The potential future directions for 1-(cis-4-Aminocyclohexyl)ethanone hydrochloride include further research into its biochemical and physiological effects, as well as its potential toxicity. Additionally, further research into its potential to interfere with the metabolism of certain drugs is warranted. Additionally, further research into its potential applications in organic synthesis and biochemistry is also warranted. Finally, further research into the synthesis of 1-(cis-4-Aminocyclohexyl)ethanone hydrochloride, as well as its potential to be used as a building block for the synthesis of other organic compounds, is also needed.
Métodos De Síntesis
1-(cis-4-Aminocyclohexyl)ethanone hydrochloride is synthesized from 4-aminocyclohexanol, an alcohol, and ethanone, a ketone. The reaction involves the nucleophilic addition of ethanone to the 4-aminocyclohexanol, followed by hydrolysis and dehydration. The reaction is catalyzed by an acid, such as hydrochloric acid, and is carried out in an aqueous solution. The reaction is exothermic and proceeds rapidly, producing 1-(cis-4-Aminocyclohexyl)ethanone hydrochloride in high yield.
Propiedades
IUPAC Name |
1-(4-aminocyclohexyl)ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c1-6(10)7-2-4-8(9)5-3-7;/h7-8H,2-5,9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIMXYHFQLAWZMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC(CC1)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(cis-4-Aminocyclohexyl)ethanone hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(6-methoxypyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B2976364.png)
![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(3,4-dimethoxyphenyl)urea](/img/structure/B2976367.png)
![2-amino-N-(2-methylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2976368.png)


![N-[[3-Fluoro-5-(trifluoromethyl)phenyl]methyl]-N-methylbut-2-ynamide](/img/structure/B2976372.png)
![N-[(1E)-(2-phenylhydrazin-1-ylidene)methyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide](/img/structure/B2976373.png)
![4-[(3,4-Dichlorophenyl)methyl]-4-fluoropiperidine hydrochloride](/img/structure/B2976374.png)
![Propan-2-yl 5-[(2,2-dimethylpropanoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2976375.png)
![4-cyclopentyl-5-[3-(morpholine-4-sulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2976376.png)


![N-(2,4-dichlorophenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2976382.png)